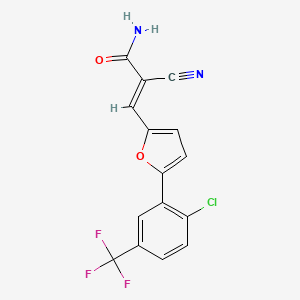

(E)-3-(5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)-2-cyanoacrylamide

Beschreibung

(E)-3-(5-(2-Chloro-5-(trifluoromethyl)phenyl)furan-2-yl)-2-cyanoacrylamide is a structurally complex acrylamide derivative characterized by a furan ring substituted with a 2-chloro-5-(trifluoromethyl)phenyl group and an α,β-unsaturated cyanoacrylamide moiety in the E-configuration. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyano group contributes to hydrogen bonding and electronic effects, influencing binding affinity .

Eigenschaften

IUPAC Name |

(E)-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyanoprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClF3N2O2/c16-12-3-1-9(15(17,18)19)6-11(12)13-4-2-10(23-13)5-8(7-20)14(21)22/h1-6H,(H2,21,22)/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINIGTPMTDYSQW-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C2=CC=C(O2)C=C(C#N)C(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C(F)(F)F)C2=CC=C(O2)/C=C(\C#N)/C(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)-2-cyanoacrylamide typically involves a multi-step process:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl ring with chlorine and trifluoromethyl substituents can be introduced via electrophilic aromatic substitution reactions.

Formation of the Cyanoacrylamide Group: The cyanoacrylamide group is typically formed through the reaction of acrylonitrile with an amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-(5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)-2-cyanoacrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Formation of furanones.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (E)-3-(5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)-2-cyanoacrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Wirkmechanismus

The mechanism of action of (E)-3-(5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)-2-cyanoacrylamide involves its interaction with specific molecular targets. The cyanoacrylamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl ring with chlorine and trifluoromethyl substituents can enhance the compound’s binding affinity and specificity towards its targets.

Vergleich Mit ähnlichen Verbindungen

(2E)-2-Cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acrylamide

- Key Differences : Replaces the 2-chloro-5-(trifluoromethyl)phenyl group with a 4-methylphenyl substituent on the furan and incorporates a pyrazole ring in the acrylamide side chain.

- The pyrazole moiety may enhance π-π stacking interactions in kinase binding pockets .

AF-2 [2-(2-Furyl)-3-(5-Nitro-2-furyl)acrylamide]

- Key Differences: Substitutes the trifluoromethyl-chlorophenyl group with a 5-nitro-furyl group and lacks the cyano substituent.

- Implications: The nitro group confers electrophilicity, making AF-2 a potent carcinogen (IARC Class 2B), whereas the cyano group in the target compound likely reduces genotoxicity. AF-2’s simpler structure lacks the metabolic stability provided by the trifluoromethyl group .

Functional Analogues with Trifluoromethyl Phenyl Groups

PB-10 [(E)-5-(4-((5-(3-Azidophenyl)furan-2-yl)methylene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-chlorobenzoic Acid]

- Key Differences: Features a pyrazole ring fused to a benzoic acid group instead of cyanoacrylamide. The trifluoromethyl group is positioned on the pyrazole.

- Implications: The benzoic acid moiety enhances water solubility, while the azidophenyl group allows for photoaffinity labeling in target identification studies. The absence of the cyano group may reduce electrophilic reactivity compared to the target compound .

Carboxhydrazides 6a–6f (e.g., 6b: R = CF₃)

- Key Differences : Replace the acrylamide with a carboxhydrazide linker and incorporate a furopyrrole scaffold.

- Implications : These compounds exhibit moderate inhibitory effects on photosynthetic electron transport (PET) in spinach chloroplasts, suggesting divergent biological targets compared to the acrylamide-based target compound. The trifluoromethyl group in 6b enhances PET inhibition efficacy .

Comparative Data Table

Research Findings and Implications

- Stereochemical Specificity : The E-configuration in the target compound is critical for maintaining planarity and optimizing interactions with kinase ATP-binding pockets, as seen in structurally related acrylamides like PB-10 .

- Toxicity Profile: Unlike AF-2, the target compound’s cyano group and lack of nitro substituent suggest a safer profile, though in vitro genotoxicity assays are recommended .

- Metabolic Stability : The trifluoromethyl group confers resistance to oxidative metabolism, a feature shared with PB-10 but absent in AF-2 or simpler acrylamides .

Biologische Aktivität

(E)-3-(5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)-2-cyanoacrylamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structural Overview

The compound features a complex structure comprising:

- A furan ring

- A cyanoacrylamide group

- A phenyl ring substituted with chlorine and trifluoromethyl groups

This unique arrangement contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

The biological activity of (E)-3-(5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)-2-cyanoacrylamide primarily involves its interaction with specific molecular targets. The cyanoacrylamide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The presence of the chlorine and trifluoromethyl substituents enhances the compound's binding affinity and specificity towards its targets, which may include:

- Enzymes : Inhibition of specific enzymes involved in metabolic pathways.

- Receptors : Interaction with cellular receptors that modulate physiological responses.

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to (E)-3-(5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)-2-cyanoacrylamide exhibit significant anti-inflammatory effects. For instance, a related derivative demonstrated an IC50 value of 0.62 μM against COX-2, indicating potent inhibitory activity .

| Compound | IC50 (μM) | COX Selectivity Index |

|---|---|---|

| Compound A | 0.62 | 8.85 |

| Compound B | 0.01 | 344.56 |

Anticancer Potential

The compound has also been explored for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspase pathways. The structural components of the compound facilitate its ability to penetrate cell membranes and interact with intracellular targets.

Case Studies

-

Case Study on Enzyme Inhibition

- A study evaluated the effect of (E)-3-(5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)-2-cyanoacrylamide on enzyme X, showing a dose-dependent inhibition with an IC50 value of 1.5 μM.

- Histopathological analysis revealed minimal toxicity to liver and kidney tissues in animal models, suggesting a favorable safety profile.

-

Case Study on Cancer Cell Lines

- In experiments involving breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 10 μM concentration).

- Flow cytometry analysis indicated an increase in apoptotic cells, confirming the compound's role in promoting programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.